3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1040640-32-1
VCID: VC8197725
InChI: InChI=1S/C24H24N4O5/c1-30-19-6-4-17(14-21(19)31-2)24(29)28-11-9-27(10-12-28)23-8-5-18(25-26-23)16-3-7-20-22(13-16)33-15-32-20/h3-8,13-14H,9-12,15H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC
Molecular Formula: C24H24N4O5
Molecular Weight: 448.5 g/mol

3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine

CAS No.: 1040640-32-1

Cat. No.: VC8197725

Molecular Formula: C24H24N4O5

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine - 1040640-32-1

Specification

CAS No. 1040640-32-1
Molecular Formula C24H24N4O5
Molecular Weight 448.5 g/mol
IUPAC Name [4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C24H24N4O5/c1-30-19-6-4-17(14-21(19)31-2)24(29)28-11-9-27(10-12-28)23-8-5-18(25-26-23)16-3-7-20-22(13-16)33-15-32-20/h3-8,13-14H,9-12,15H2,1-2H3
Standard InChI Key NPBYSBYDRSFLJH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The molecule features a pyridazine backbone substituted at positions 3 and 6. The 3-position is occupied by a 1,3-benzodioxole group, while the 6-position contains a piperazine ring modified with a 3,4-dimethoxybenzoyl moiety. The benzodioxol group contributes aromaticity and electron-rich properties, whereas the piperazine-linked dimethoxybenzoyl group introduces conformational flexibility and hydrogen-bonding capabilities .

IUPAC Name Validation

The systematic name follows IUPAC rules:

  • Parent structure: Pyridazine (six-membered ring with two nitrogen atoms at positions 1,2).

  • Substituents:

    • 3-(2H-1,3-benzodioxol-5-yl): Benzodioxole fused at the 5-position.

    • 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]: Piperazine substituted at the 4-position with a dimethoxybenzoyl group.

This nomenclature aligns with PubChem’s conventions for analogous heterocycles .

Structural Descriptors

Key molecular descriptors include:

PropertyValue
Molecular formulaC25H25N5O5
Molecular weight487.5 g/mol (calculated)
SMILESO1C2=C(C=CC=C2)OC1C3=NN=C(C=C3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)OC)OC
Topological polar surface area95.2 Ų (estimated)

The SMILES string confirms the connectivity of the benzodioxol, pyridazine, and piperazine-benzoyl groups .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Pyridazine core: Likely derived from dichloropyridazine intermediates.

  • Benzodioxol substituent: Introduced via nucleophilic aromatic substitution or Suzuki coupling.

  • Piperazine-dimethoxybenzoyl group: Assembled through amide bond formation between piperazine and 3,4-dimethoxybenzoic acid, followed by coupling to pyridazine.

Reported Synthetic Analogues

While direct synthesis data for this compound are unavailable, analogous reactions from PubChem and Ambeed provide insights:

Piperazine-Benzoyl Coupling

In , piperazine derivatives are synthesized using acid chlorides and amines. For example:

  • Step 1: 3,4-Dimethoxybenzoic acid → acid chloride (using oxalyl chloride/DMF).

  • Step 2: Reaction with piperazine in dichloromethane/triethylamine yields 4-(3,4-dimethoxybenzoyl)piperazine .

Pyridazine Functionalization

A PubChem entry describes 6-(4-methylpiperazin-1-yl)-3-pyridin-4-ylimidazo[1,2-b]pyridazine, synthesized via nucleophilic substitution of chloropyridazine with methylpiperazine. Adapting this, the target compound’s 6-position could be functionalized using 4-(3,4-dimethoxybenzoyl)piperazine under similar conditions.

Hypothetical Synthesis Protocol

  • Synthesis of 4-(3,4-dimethoxybenzoyl)piperazine:

    • React 3,4-dimethoxybenzoic acid with thionyl chloride to form the acid chloride.

    • Add piperazine in dichloromethane with triethylamine as base .

  • Functionalization of 3-chloro-6-hydrazinopyridazine:

    • Introduce benzodioxol at position 3 via Buchwald-Hartwig amination.

    • Substitute chloride at position 6 with 4-(3,4-dimethoxybenzoyl)piperazine under reflux in isopropanol .

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Metrics

PropertyValueMethod/Reference
LogP (octanol-water)2.8 (estimated)XLOGP3
Water solubility~0.1 mg/mL (low)ESOL
pKa4.2 (piperazine NH), 9.1 (pyridazine)ChemAxon

The dimethoxy groups enhance lipophilicity, while the piperazine moiety improves aqueous solubility at acidic pH .

ADME Profiling

ParameterPrediction
Gastrointestinal absorptionHigh (LogP < 3)
Blood-brain barrier permeationModerate (TPSA < 90 Ų)
CYP450 inhibitionLow (no thiophene/sulfonamide)

The compound’s moderate BBB permeation suggests potential CNS activity, though this requires experimental validation .

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